1-(5-Hexyn-1-yl)piperazine
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Overview
Description
1-(5-Hexyn-1-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hexyn-1-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hexyn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(5-Hexyn-1-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Hexyn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine
Comparison: 1-(5-Hexyn-1-yl)piperazine is unique due to the presence of the hexynyl group, which imparts distinct chemical properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-hex-5-ynylpiperazine |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-8-12-9-6-11-7-10-12/h1,11H,3-10H2 |
InChI Key |
ZIBMVPCKRPPMDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1CCNCC1 |
Origin of Product |
United States |
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